Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate
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Overview
Description
Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-thienylcarbonyl chloride with 2-amino-1,3-thiazole-4-carboxylic acid, followed by esterification with ethanol to form the ethyl ester derivative . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings can participate in π-π stacking interactions, while the carbonyl and ester groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-thienylcarbonyl)amino]-1,3-thiazole-4-carboxylate
- N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is unique due to the combination of its thiazole, thiophene, and benzenecarboxylate moieties. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 2-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-2-22-16(21)12-7-4-3-6-11(12)13-10-24-17(18-13)19-15(20)14-8-5-9-23-14/h3-10H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXRRLAXHSPKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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